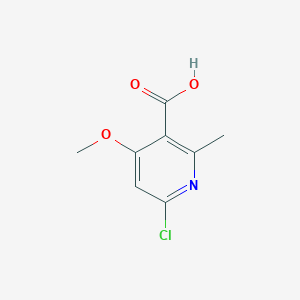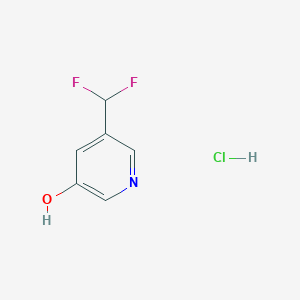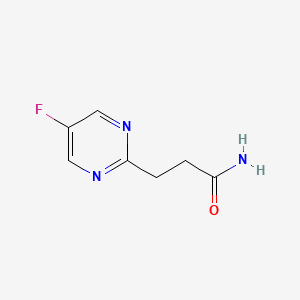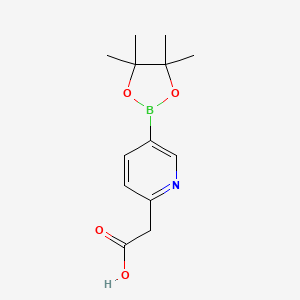
4-Chloroquinazoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloroquinazoline-5-carboxylic acid is an organic compound belonging to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinazoline-5-carboxylic acid typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 4-hydroxyquinazoline with thionyl chloride in a suitable solvent . This reaction proceeds under reflux conditions, leading to the formation of 4-chloroquinazoline, which can then be further functionalized to obtain the carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The scalability of these methods makes them suitable for large-scale production required in pharmaceutical manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloroquinazoline-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, leading to the formation of 4-aminoquinazoline derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different functionalized derivatives.
Common Reagents and Conditions:
Major Products:
4-Aminoquinazoline Derivatives: Formed through nucleophilic substitution reactions.
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent and conditions used.
Aplicaciones Científicas De Investigación
4-Chloroquinazoline-5-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-chloroquinazoline-5-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain quinazoline derivatives act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby blocking their activity and inhibiting cell proliferation . The molecular targets and pathways involved vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Quinazoline: The parent compound, which lacks the chlorine and carboxylic acid functional groups.
4-Chloroquinazoline: Similar to 4-chloroquinazoline-5-carboxylic acid but without the carboxylic acid group.
Quinoxaline: Another diazanaphthalene isomer with different biological activities.
Uniqueness: this compound is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H5ClN2O2 |
|---|---|
Peso molecular |
208.60 g/mol |
Nombre IUPAC |
4-chloroquinazoline-5-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-7-5(9(13)14)2-1-3-6(7)11-4-12-8/h1-4H,(H,13,14) |
Clave InChI |
YKXRRQKATPGFKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=CN=C2Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)






![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)



![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)


